molecular formula C13H24O B146628 Dicyclohexylmethanol CAS No. 4453-82-1

Dicyclohexylmethanol

Cat. No.: B146628
CAS No.: 4453-82-1
M. Wt: 196.33 g/mol
InChI Key: DEFUSPNGFCCTEU-UHFFFAOYSA-N
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Description

Dicyclohexylmethanol is an organic compound with the chemical formula C₁₃H₂₄O . It is a secondary alcohol characterized by the presence of two cyclohexyl groups attached to a central carbon atom bearing a hydroxyl group. This compound is known for its colorless to light yellow appearance and its solubility in common organic solvents such as ethanol, dimethyl methanol, and ethers .

Biochemical Analysis

Biochemical Properties

Dicyclohexylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with ATPase and glucose-6-phosphate dehydrogenase (G6PDH), enhancing their activities . These interactions are crucial as they affect the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway in the case of G6PDH .

Cellular Effects

This compound impacts various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to bind to ATPase and G6PDH, enhancing their activities . This binding interaction leads to changes in the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular metabolism . At high doses, it can cause toxic or adverse effects, such as inhibition of enzyme activity and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective dosage of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hexose monophosphate pathway. It interacts with key enzymes in these pathways, such as ATPase and G6PDH, enhancing their activities . These interactions influence the metabolic flux and levels of metabolites in these pathways, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . For instance, it may be localized in the cytoplasm or mitochondria, where it interacts with key enzymes and proteins involved in metabolic pathways . This subcellular localization is crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylmethanol can be synthesized through the reaction of cyclohexane and methanol in the presence of a catalyst. The specific preparation methods include:

Industrial Production Methods: In industrial settings, this compound is produced through similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two cyclohexyl groups, which provide distinct steric and electronic properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

dicyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUSPNGFCCTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196213
Record name alpha-Cyclohexylcyclohexanemethanol
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4453-82-1
Record name Dicyclohexylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4453-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Cyclohexylcyclohexanemethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4453-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010
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Record name alpha-Cyclohexylcyclohexanemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID80196213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyclohexylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451
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Record name ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of dicyclohexylmethanol in scientific research?

A1: this compound finds use in several research areas, including:

  • Antimicrobial agent: Studies explore its potential as an antimicrobial active compound, particularly against acne, dandruff, and in deodorants and antiperspirants. []
  • Internal Standard in Analytical Chemistry: Its distinct properties make it suitable as an internal standard for analyzing flavorings in beverages using techniques like HS-SPME and GC. []
  • Liquid Organic Hydrogen Carrier (LOHC): Researchers are investigating this compound as a potential LOHC due to its ability to store and release hydrogen. []

Q2: How does the structure of this compound influence its suitability as a LOHC?

A2: this compound, with its two bulky cyclohexyl rings attached to a central carbon atom bearing the hydroxyl group, offers a unique advantage as a potential LOHC. The presence of oxygen functionality, specifically the hydroxyl group, plays a crucial role in the hydrogen storage and release process. [, ]

Q3: What is known about the catalytic dehydrogenation of this compound?

A3: Research shows that bimetallic catalysts, specifically PtRu/C, exhibit promising activity in the dehydrogenation of this compound for hydrogen release. The addition of ruthenium and specific annealing temperatures significantly enhance the catalyst's performance. []

Q4: Are there any unique physical properties observed in this compound?

A4: Interestingly, this compound displays an unusual temperature dependence in its heat capacity and dielectric constant in the liquid state. Studies suggest this arises from the formation of hydrogen-bonded tetramers within the liquid. []

Q5: Has the oxidation of this compound been studied?

A5: Yes, research has investigated the oxidation of this compound using potassium bromate (KBrO3). The results indicate that this oxidation reaction might be insensitive to steric hindrance, potentially due to the rate-determining step involving bromate-ester formation. []

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